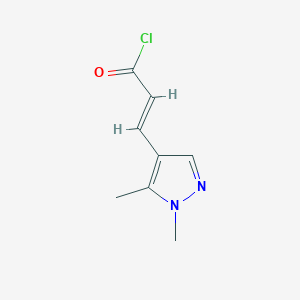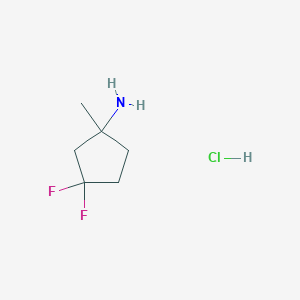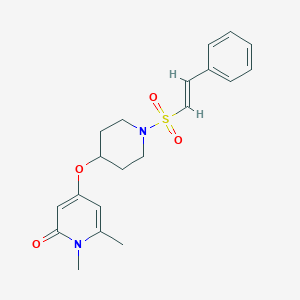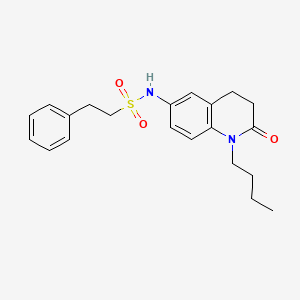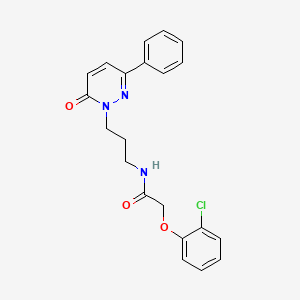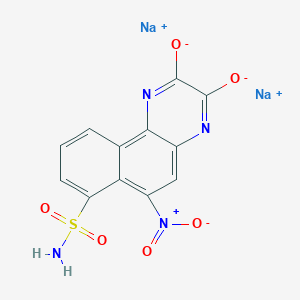![molecular formula C20H28N4O B2705284 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide CAS No. 2249236-20-0](/img/structure/B2705284.png)
1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide, also known as PAPP, is a small molecule inhibitor of pregnancy-associated plasma protein-A (PAPP-A). PAPP-A is a metalloproteinase that cleaves insulin-like growth factor-binding protein (IGFBP)-4 and -5, thereby releasing insulin-like growth factor (IGF)-I and -II, which promote cell growth and differentiation. PAPP-A is overexpressed in various cancers, and its inhibition has been shown to reduce tumor growth and metastasis.
Mechanism of Action
1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibits the proteolytic activity of this compound-A by binding to its catalytic domain. This prevents the cleavage of IGFBP-4 and -5, thereby reducing the availability of free IGFs. Reduced IGF signaling leads to decreased cell proliferation, migration, and invasion, as well as increased apoptosis.
Biochemical and Physiological Effects:
This compound inhibition has been shown to reduce the levels of free IGFs in serum and tissue samples from cancer patients, indicating that this compound-A is a major source of IGFs in these contexts. This compound inhibition also reduces the expression of genes involved in cell proliferation, migration, and invasion, as well as angiogenesis and immune evasion. These effects are accompanied by increased apoptosis and decreased tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
The main advantage of 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition as a therapeutic strategy is its specificity for this compound-A, which minimizes off-target effects. However, this compound inhibition may also have limitations, such as the potential for resistance development and the need for combination therapy with other agents to overcome this issue.
Future Directions
Future research on 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide should focus on the following areas:
1. Development of more potent and selective this compound inhibitors
2. Identification of biomarkers for patient selection and monitoring of this compound inhibition therapy
3. Investigation of the role of this compound-A in other diseases, such as cardiovascular disease and osteoporosis
4. Evaluation of the safety and efficacy of this compound inhibition in clinical trials.
Synthesis Methods
The synthesis of 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide involves the reaction of 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid with propargylamine in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form the corresponding amide. The resulting amide is then treated with trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetamide, which is subsequently reduced with sodium borohydride (NaBH4) to yield the desired product.
Scientific Research Applications
1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that this compound inhibition reduces the proliferation, migration, and invasion of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. In vivo studies have demonstrated that this compound inhibition reduces tumor growth and metastasis in mouse models of breast and pancreatic cancer. Furthermore, this compound inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.
properties
IUPAC Name |
1-prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-2-11-23-12-5-18(6-13-23)20(25)22-19-7-14-24(15-8-19)16-17-3-9-21-10-4-17/h1,3-4,9-10,18-19H,5-8,11-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNSJOGBPHPGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

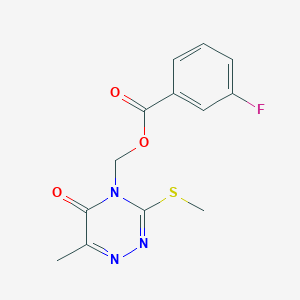
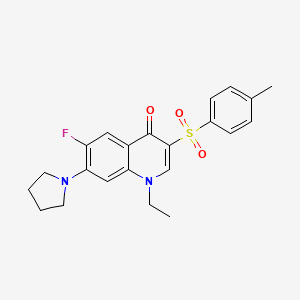

![N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2705205.png)
![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2705206.png)


